molecular formula C11H10Cl2N4O2S B13985530 N-(2-(2,5-dichloropyrimidin-4-ylamino)phenyl)methanesulfonamide

N-(2-(2,5-dichloropyrimidin-4-ylamino)phenyl)methanesulfonamide

Cat. No.: B13985530
M. Wt: 333.2 g/mol
InChI Key: YLNRCLFODARCHN-UHFFFAOYSA-N
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Description

N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide: is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its role as an intermediate in the synthesis of certain antitumor agents, making it a valuable asset in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide typically involves the reaction of 2,5-dichloropyrimidine with an appropriate amine. One common method includes the use of dimethylformamide (DMF) as a solvent and anhydrous potassium carbonate as a base. The reaction is carried out at elevated temperatures, around 60°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups on the pyrimidine ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. In the context of its use as an intermediate for antitumor agents, the compound’s derivatives inhibit the activity of ALK and ROS1 tyrosine kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine
  • 2,4-Dichloropyrimidine

Uniqueness

N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of potent antitumor agents. Its ability to inhibit ALK and ROS1 tyrosine kinases distinguishes it from other similar compounds, making it a valuable tool in cancer research and treatment .

Properties

Molecular Formula

C11H10Cl2N4O2S

Molecular Weight

333.2 g/mol

IUPAC Name

N-[2-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C11H10Cl2N4O2S/c1-20(18,19)17-9-5-3-2-4-8(9)15-10-7(12)6-14-11(13)16-10/h2-6,17H,1H3,(H,14,15,16)

InChI Key

YLNRCLFODARCHN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl

Origin of Product

United States

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